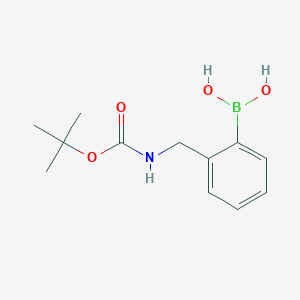

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid" is a multifunctional molecule that is not directly described in the provided papers. However, the tert-butyloxycarbonyl (Boc) group is mentioned as an Nα-amino protecting group in peptide synthesis, which is advantageous for the synthesis of hydrophobic peptides and those containing ester and thioester moieties . Boronic acids, in general, are highlighted for their roles as synthetic intermediates and building blocks in various applications, including sensing, protein manipulation, therapeutics, biological labeling, and separation .

Synthesis Analysis

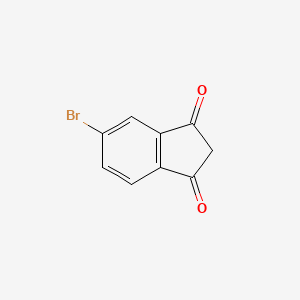

The synthesis of related boronic acid compounds involves the use of boronic acid moieties as key intermediates. For instance, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid with a boronic acid side chain, was synthesized using alkylation with pinacol (chloromethyl)boronate . This demonstrates the synthetic utility of boronic acids in creating complex molecules with potential biological activity.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be quite complex, with multiple substituents attached to a central carbon atom. For example, the title compounds in one study feature a 4-boronophenyl group, a diethoxyphosphoryl group, and an amine group all attached to the same carbon . This complexity is indicative of the versatility of boronic acids in forming multifunctional compounds with a variety of potential applications.

Chemical Reactions Analysis

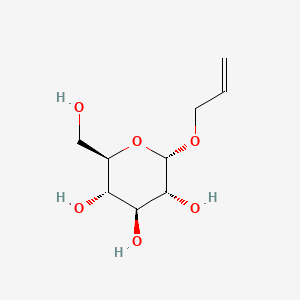

Boronic acids are known to participate in various chemical reactions. One paper describes the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Another study shows that terphenylboronic acid derivatives can recognize anomers of 2-deoxyribofuranosides, indicating that boronic acids can be used to control stereochemistry in synthetic reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the general properties of boronic acids can be inferred. Boronic acids are typically stable under normal conditions but can form reversible covalent complexes with diols and other Lewis bases. This reactivity is exploited in various applications, such as in the recognition of saccharides and the catalysis of organic reactions .

科学的研究の応用

Catalysis in N-tert-butoxycarbonylation of Amines : Heteropoly acid H3PW12O40 has been identified as an efficient catalyst for N-tert-butoxycarbonylation of amines. This process is important for protecting amines during peptide synthesis, where N-Boc derivatives are resistant to racemization (Heydari et al., 2007).

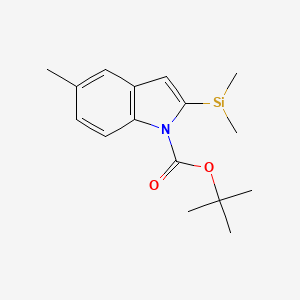

Synthesis of New β,β-Bis(benzo[b]thienyl)dehydroalanine Derivatives : The compound has been used in Suzuki cross-coupling reactions to synthesize β,β-bis(benzo[b]thienyl)dehydroalanine derivatives, demonstrating potential in biomarker development (Abreu et al., 2003).

Polymorphism in Crystallization : The compound exhibits polymorphism in its crystallization, which is significant in studying the molecular conformation of peptides and their derivatives (Gebreslasie et al., 2011).

Role in Peptide Conformation : Research on tert-butoxycarbonyl amino groups in peptides has shown their influence on peptide conformation. These findings are crucial for understanding peptide structure and function (Benedetti et al., 2009).

Deprotection Procedures : Efficient procedures for deprotection of tert-butoxycarbonyl (BOC) groups have been described, enhancing the synthesis of various amines and amino acid derivatives (Evans et al., 1997).

Synthesis of Boronic Acid Analogues of Alpha-amino Acids : The compound has been used in the synthesis of alpha-aminoboronic acids, which are important inhibitors of serine proteases and have applications in studying biological systems (Jagannathan et al., 2001).

作用機序

Target of Action

The primary target of 2-[(Boc-amino)methyl]phenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters, which may include this compound, is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments and the pH of its surroundings.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of water and the pH of its surroundings . For instance, the compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .

特性

IUPAC Name |

[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-6-4-5-7-10(9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCGSIBAXVRMLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448143 |

Source

|

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

433969-27-8 |

Source

|

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B1279007.png)